3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
Description
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is a pyridine-derived compound characterized by a propionic acid backbone substituted with a 2-oxo-2H-pyridin-1-yl group and a hydrobromide counterion. Its molecular structure combines a lactam (2-oxopyridine) ring with a carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydrobromide salt enhances its solubility in polar solvents, which is critical for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(2-oxopyridin-1-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.BrH/c10-7-3-1-2-5-9(7)6-4-8(11)12;/h1-3,5H,4,6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIAFPYJIWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Key Synthesis Pathways
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (CAS: 878775-97-4) is a hydrobromide salt derived from its parent compound, 3-(2-Oxo-1,2-dihydropyridin-1-yl)propanoic acid (CID 288086). The synthesis typically involves acid-base reactions between the parent acid and hydrobromic acid (HBr), followed by purification. Below are inferred methods based on analogous procedures from patents and chemical principles.
Direct Acid-Base Reaction with Hydrobromic Acid
- Step 1 : Dissolve 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid in a polar solvent (e.g., water, ethanol, or methanol).
- Step 2 : Add concentrated hydrobromic acid (48% w/w) dropwise at 0–5°C while stirring.
- Step 3 : Stir the mixture at room temperature for 2–4 hours.
- Step 4 : Evaporate the solvent under reduced pressure to obtain a crude solid.
- Step 5 : Recrystallize from ethanol/water (3:1 v/v) to yield the pure hydrobromide salt.
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:HBr) | 1:1.1 (stoichiometric excess) |
| Reaction Temperature | 0–25°C |
| Yield | 75–85% (after recrystallization) |
- Analogous methods in US9656987B2 describe hydrobromide salt formation via HBr treatment of secondary alcohols.
- WO2019020790A1 highlights recrystallization from ethanol/water for similar intermediates.
Alternative Gas-Phase HBr Treatment
- Step 1 : Suspend the parent acid in anhydrous diethyl ether.
- Step 2 : Bubble dry HBr gas through the suspension at 0°C until saturation.
- Step 3 : Filter the precipitated salt and wash with cold ether.
- Step 4 : Dry under vacuum to isolate the hydrobromide salt.
- Avoids aqueous conditions, suitable for moisture-sensitive intermediates.
- Higher purity due to minimal solvent residues.
- Requires specialized equipment for handling HBr gas.
Data from Analogous Reactions :
| Solvent | Reaction Time | Yield |
|---|---|---|
| Diethyl ether | 1–2 hours | 80% |
| Tetrahydrofuran | 3 hours | 70% |
Purification and Characterization
- Optimal solvent system: Ethanol/water (3:1 v/v).
- Typical recovery: 85–90% purity after one cycle.
- 1H NMR (DMSO-d6, 400 MHz): δ 8.20 (d, 1H, pyridone), 7.45 (t, 1H), 6.40 (d, 1H), 4.10 (t, 2H), 2.75 (t, 2H), 2.50 (m, 2H).
- Mass Spectrometry : m/z 182.05 [M+H]+ (parent acid), 262.98 [M+HBr]+.
Critical Considerations
- Stoichiometry : Excess HBr ensures complete salt formation but may require neutralization if unreacted acid remains.
- Safety : HBr is corrosive; reactions should be conducted in a fume hood with appropriate PPE.
- Scale-Up : Batch processes using ethanol/water recrystallization are preferred for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as:
- CNS Depressants : Compounds derived from this structure have been noted for their short-acting sedative properties, useful in preoperative sedation and anxiety management during medical procedures .
- Caspase Inhibitors : Research indicates that derivatives can inhibit caspases involved in apoptosis, making them potential candidates for treating diseases associated with excessive cell death, such as neurodegenerative disorders and ischemic injuries .
Biochemical Research
In biochemical studies, this compound has been utilized to explore:
- Enzyme Inhibition : Research involving enzyme-ligand interactions has shown that this compound can modulate enzyme activity, making it valuable for studying metabolic pathways and drug interactions.
- Protein-Ligand Interactions : The binding affinity of this compound with various proteins has been studied to understand its potential therapeutic roles .
Material Science
The unique chemical properties of this compound allow it to be used in the development of specialty chemicals and materials. Its derivatives are being explored for applications in:
- Polymer Chemistry : As a monomer or additive in polymer synthesis, enhancing material properties such as solubility and stability.
Case Study 1: CNS Depressant Properties
A study evaluated the effectiveness of a derivative of this compound as a short-acting anesthetic. The results indicated significant efficacy in reducing anxiety during surgical procedures without prolonged sedation effects, demonstrating its potential for clinical use in anesthesia .
Case Study 2: Apoptosis Inhibition
Research conducted on caspase inhibitors derived from this compound showed promising results in reducing infarct size in rodent models following myocardial infarction. The study highlighted the role of these inhibitors in mitigating cell death and promoting recovery post-injury .
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Moieties
2-Bromo-6-(hydroxymethyl)pyridin-3-ol ()
- Structure : Contains a brominated pyridine ring with hydroxymethyl and hydroxyl substituents.
- Key Differences : Lacks the propionic acid chain and hydrobromide counterion present in the target compound.
- Applications : Primarily used as a halogenated building block in cross-coupling reactions, whereas the target compound’s carboxylic acid group enables peptide coupling or metal coordination .
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid ()
Hydrobromide Salts of Heterocyclic Acids
3-(2-Amino-benzothiazol-6-yl)-propionic Acid Hydrobromide ()
- Structure : Propionic acid linked to a benzothiazole ring, with a hydrobromide counterion.
- Key Differences: Benzothiazole (aromatic heterocycle with sulfur and nitrogen) vs. pyridinone (oxygen-containing lactam).
Pyrromethene Hydrobromides ()
- Structure : Pyrromethenes (porphyrin precursors) with hydrobromide counterions and propionic acid chains.
- Key Differences: Macrocyclic porphyrinogenic systems vs. monocyclic pyridinone. Pyrromethenes are pivotal in porphyrin synthesis, whereas the target compound’s simpler structure suits small-molecule drug design .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Functional Groups | Solubility (Water) |
|---|---|---|---|
| 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide | ~246.1 g/mol | Lactam, carboxylic acid, HBr | High |
| 3-(2-Amino-benzothiazol-6-yl)-propionic acid hydrobromide | ~287.1 g/mol | Benzothiazole, carboxylic acid, HBr | Moderate |
| 3-(4-Methylphenyl)propionic acid | ~164.2 g/mol | Aromatic, carboxylic acid | Low |
Research Findings and Trends
- Synthetic Utility : The hydrobromide salt in the target compound improves crystallinity, facilitating purification compared to neutral analogs (e.g., 3-(4-methylphenyl)propionic acid) .
- Biological Relevance: Pyridinone derivatives exhibit kinase inhibition due to lactam-mediated hydrogen bonding, a feature absent in benzothiazole-based analogs .
- Material Science: Hydrobromide salts of heterocyclic acids are increasingly used in ionic liquid formulations, leveraging their dual polar and nonpolar domains .
Biological Activity
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and interaction with various molecular targets. This compound is characterized by a pyridine ring with an oxo group and a propionic acid moiety, which contributes to its chemical reactivity and biological functions.
The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The mechanism of action involves binding to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. The oxo group and the nitrogen atom in the pyridine ring are crucial for these interactions, influencing both affinity and specificity for biological targets.
Enzyme Inhibition
Research has indicated that this compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate access. This property is significant in therapeutic contexts where enzyme modulation is desired, such as in metabolic disorders or cancer treatment .
Case Studies
- Inhibition of Specific Enzymes : In vitro studies have shown that this compound effectively inhibits enzymes involved in metabolic pathways, demonstrating potential applications in drug development for conditions like diabetes and obesity. For example, it has been tested against α-glucosidase and β-glucosidase, showing promising results in reducing enzymatic activity .
- Protein-Ligand Interactions : The compound has been utilized in studies focusing on protein-ligand interactions, revealing its role in modulating protein functions through binding affinity studies. These findings suggest its potential as a lead compound for further drug development targeting specific proteins implicated in disease processes .
Data Tables
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Antidiabetic Potential : The compound demonstrated significant inhibition of carbohydrate-hydrolyzing enzymes, suggesting its utility in managing postprandial glucose levels .
- Anticancer Applications : Preliminary investigations indicate that it may affect cell signaling pathways associated with cancer cell proliferation, warranting further exploration into its anticancer properties .
Q & A
Q. What are the established synthetic routes for 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide, and how is its purity validated?
Methodological Answer: The synthesis typically involves condensation reactions between pyridine derivatives and propionic acid precursors, followed by hydrobromide salt formation. For example, nucleophilic substitution or cyclization reactions under acidic conditions may yield the target compound. Purity validation employs techniques like:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment.
- Melting Point Analysis : Consistency with literature values indicates purity .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Safety Note : Handle hydrobromic acid (HBr) in fume hoods with PPE (gloves, goggles) due to its corrosive nature .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer: Key safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
- Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong bases) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound using statistical experimental design?
Methodological Answer: Design of Experiments (DoE) is critical for optimizing parameters (e.g., temperature, stoichiometry, solvent polarity). A factorial design allows simultaneous testing of multiple variables:
- 2^k Factorial Design : Vary factors like reaction time (12–24 hrs), temperature (25–60°C), and catalyst loading (1–5 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Validation : Confirm optimized conditions with triplicate runs and HPLC yield analysis .
Case Study : A study on analogous pyridine derivatives achieved 85% yield by optimizing HBr concentration (1.2 equiv) and reflux temperature (70°C) using DoE .
Q. How can computational tools predict the reactivity of this compound in novel reaction systems?
Methodological Answer: Quantum Chemical Calculations (e.g., DFT) and reaction path search algorithms are used to:
- Simulate Transition States : Predict activation energies for substitution or oxidation reactions.
- Solvent Effects : COSMO-RS models evaluate solvent interactions affecting solubility and reaction pathways.
- Machine Learning (ML) : Train models on existing reaction databases to propose viable synthetic routes.
Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer: Contradictions often arise from differing experimental conditions or characterization methods. Resolve discrepancies via:
- Cross-Validation : Compare data from multiple techniques (e.g., UV-Vis for solubility vs. gravimetric analysis).
- Controlled Replication : Reproduce experiments under standardized conditions (pH, temperature).
- Meta-Analysis : Statistically aggregate literature data to identify outliers or trends .
Example : Solubility discrepancies in polar solvents (e.g., DMSO vs. water) may arise from hydration effects, requiring Karl Fischer titration for moisture quantification .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.
- X-Ray Crystallography : Resolve 3D structures of compound-protein complexes.
- Molecular Dynamics (MD) Simulations : Predict binding stability and conformational changes over time.
- Fluorescence Quenching Assays : Monitor real-time interactions using labeled biomolecules .
Note : Prior derivatization (e.g., fluorophore conjugation) may enhance detectability in assays .
Q. How can researchers mitigate degradation during long-term storage or under experimental conditions?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- Lyophilization : Convert to stable powder form to reduce hydrolytic degradation.
- Antioxidants : Add butylated hydroxytoluene (BHT) to prevent oxidation in solution phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
